2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone
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Description
2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25BrN4O2 and its molecular weight is 433.35. The purity is usually 95%.
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Biological Activity
The compound 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(4-cyclohexylpiperazin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a 1,3,4-oxadiazole ring, which is known for its biological significance. The presence of the bromophenyl group enhances its lipophilicity, potentially contributing to its biological interactions.
Molecular Formula
- C : 16
- H : 19
- Br : 1
- N : 3
- O : 2
Molecular Weight
- Molecular Weight : 365.25 g/mol
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study comparing various substituted oxadiazoles, it was found that compounds similar to the target compound showed strong bactericidal effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to the oxadiazole moiety .
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 and HepG2) revealed that the compound exhibited selective toxicity. The viability of cells was assessed using MTT assays at different concentrations.
Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
---|---|---|
200 | 68 | 73 |
100 | 92 | 79 |
50 | 96 | 97 |
The results indicated that at higher concentrations (200 µM), the compound significantly reduced cell viability in certain cancer cell lines while showing less impact on normal cell lines .
The biological activity of the compound is hypothesized to be linked to its ability to interfere with cellular processes:
- Inhibition of DNA Synthesis : The oxadiazole ring may mimic nucleobases, disrupting DNA replication.
- Protein Synthesis Inhibition : The compound might inhibit ribosomal function or interfere with amino acid incorporation into proteins.
- Membrane Disruption : Lipophilic properties may allow it to integrate into cellular membranes, leading to increased permeability and eventual cell lysis.
Case Studies
A recent study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that compounds with similar structures had enhanced antimicrobial and anticancer activities compared to their counterparts without the oxadiazole moiety. The study highlighted the importance of substituents on the oxadiazole ring in modulating biological activity .
Properties
IUPAC Name |
2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-cyclohexylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2/c21-16-6-4-5-15(13-16)20-23-22-18(27-20)14-19(26)25-11-9-24(10-12-25)17-7-2-1-3-8-17/h4-6,13,17H,1-3,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYESCSZZKKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.